Chloropentafluorobenzene

Catalog No.
S603047
CAS No.
344-07-0
M.F
C6ClF5
M. Wt
202.51 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloropentafluorobenzene

CAS Number

344-07-0

Product Name

Chloropentafluorobenzene

IUPAC Name

1-chloro-2,3,4,5,6-pentafluorobenzene

Molecular Formula

C6ClF5

Molecular Weight

202.51 g/mol

InChI

InChI=1S/C6ClF5/c7-1-2(8)4(10)6(12)5(11)3(1)9

InChI Key

KGCDGLXSBHJAHZ-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1F)F)Cl)F)F)F

Synonyms

chloropentafluorobenzene

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)Cl)F)F)F

Chloropentafluorobenzene is an aromatic compound characterized by a benzene ring with five fluorine atoms and one chlorine atom attached. Its chemical formula is C₆ClF₅, and it is known for its high stability and unique electronic properties due to the presence of electronegative fluorine atoms. This compound is a colorless liquid at room temperature and is notable for its low boiling point and high density compared to other halogenated benzenes.

Chloropentafluorobenzene itself does not have a well-defined mechanism of action in biological systems. However, the fluorinated aromatic ring structure can influence the activity of other molecules it is incorporated into. For instance, incorporating chloropentafluorobenzene into pharmaceuticals can enhance their lipophilicity (fat solubility), potentially improving their bioavailability [].

Chloropentafluorobenzene is a hazardous compound due to its:

  • Acute Toxicity: Inhalation can cause severe respiratory irritation and potential lung damage [].
  • Skin and Eye Irritation: Contact with skin or eyes can cause irritation and burns [].
  • Environmental Impact: Perfluorinated compounds, including chloropentafluorobenzene, are persistent organic pollutants and can bioaccumulate in the environment.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a respirator when handling chloropentafluorobenzene [].
  • Work in a well-ventilated fume hood.
  • Dispose of waste according to proper hazardous waste disposal regulations.

Synthetic Precursor

Due to its specific reactivity, chloropentafluorobenzene serves as a building block for synthesizing other complex molecules. Studies have shown its usefulness in creating:

  • 1,2-difluoro-1,2-bis-(pentafluorophenyl)dichlorane: This compound finds application in strong Lewis acid chemistry. Chloropentafluorobenzene reacts with elemental fluorine at high temperatures (128°C) to yield this product [1].

Source

Sigma-Aldrich:

  • 5-chloro-1-(difluorochloro)-2,3,4,5,6,6-hexafluoro-1,3-cyclohexadiene: This research explores the reactivity of chloropentafluorobenzene with highly reactive chlorine trifluoride (ClF3) at low temperatures (-78°C) to form this specific fluorinated cyclohexadiene [1].

Source

Sigma-Aldrich:

These examples showcase chloropentafluorobenzene's potential as a versatile starting material for synthesizing novel and valuable compounds in various research fields.

Investigating Nucleophilic Aromatic Substitution Reactions

Chloropentafluorobenzene's unique electronic properties make it a valuable substrate for studying nucleophilic aromatic substitution (S_NAr) reactions. These reactions involve the replacement of a leaving group on an aromatic ring with a nucleophile. Researchers can use chloropentafluorobenzene to understand the influence of the highly electron-withdrawing fluorine atoms on the reactivity of the aromatic ring in S_NAr reactions [1].

Source

Sigma-Aldrich:

, primarily due to the reactivity of the chlorine atom and the fluorine substituents. Key reactions include:

  • Nucleophilic Substitution: Chloropentafluorobenzene reacts with strong nucleophiles, such as strong N-bases (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene), leading to the formation of substituted products .
  • Ammonolysis: In the presence of ammonia or amines, chloropentafluorobenzene undergoes ammonolysis, resulting in the substitution of fluorine atoms with amine groups .
  • Reactions with Metal Cyanides: The compound can react with alkali-metal cyanides in methanol, leading to the replacement of fluorine atoms with cyano groups .

Chloropentafluorobenzene can be synthesized through several methods:

  • Fluorination of Chlorobenzene: Chlorobenzene can be treated with fluorinating agents under controlled conditions to introduce multiple fluorine atoms.
  • Catalytic Methods: High-temperature catalytic processes can yield chloropentafluorobenzene from other fluorinated compounds .
  • Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the benzene ring with fluorine and chlorine using suitable reagents.

Chloropentafluorobenzene finds applications in various fields:

  • Solvent in Organic Synthesis: Due to its unique properties, it serves as a solvent for reactions involving sensitive compounds.
  • Intermediate in Chemical Manufacturing: It is used as a precursor for synthesizing other fluorinated organic compounds.
  • Research Reagent: Its reactivity makes it valuable in research settings for studying reaction mechanisms involving halogenated compounds.

Studies have explored the interactions of chloropentafluorobenzene with different nucleophiles and metal salts. For instance, its reactions with strong N-bases have been documented, showcasing its ability to form various products depending on reaction conditions . Additionally, interactions with metal cyanides reveal pathways for further functionalization of the compound.

Chloropentafluorobenzene shares similarities with several related compounds, notably:

CompoundFormulaUnique Features
HexafluorobenzeneC₆F₆Fully fluorinated; higher stability and lower reactivity.
TrichlorofluoromethaneCCl₃FContains chlorine and fluorine; used as a refrigerant.
PentachlorobenzeneC₆Cl₅Fully chlorinated; less reactive than chloropentafluorobenzene.
DichlorodifluoromethaneCCl₂F₂Used as a refrigerant; different halogen composition.

Chloropentafluorobenzene is unique due to its combination of five fluorine atoms and one chlorine atom, which imparts distinct chemical properties compared to fully halogenated compounds like hexafluorobenzene or pentachlorobenzene. Its reactivity profile also sets it apart from less reactive compounds in this category.

XLogP3

3.1

Boiling Point

117.9 °C

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

17.79 mmHg

Pictograms

Irritant

Irritant

Other CAS

344-07-0

Wikipedia

1-chloranyl-2,3,4,5,6-pentakis(fluoranyl)benzene

General Manufacturing Information

Benzene, 1-chloro-2,3,4,5,6-pentafluoro-: INACTIVE

Dates

Modify: 2023-08-15

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